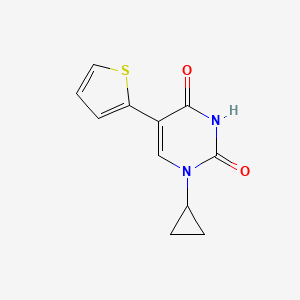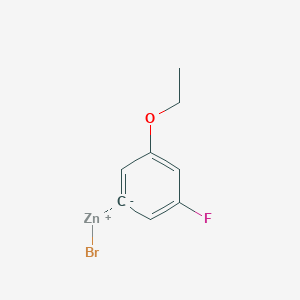
(3-Ethoxy-5-fluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ethoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxy-5-fluorophenyl)zinc bromide typically involves the reaction of 3-ethoxy-5-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-ethoxy-5-fluorophenyl bromide+Zn→(3-ethoxy-5-fluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
(3-ethoxy-5-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions involve the transfer of the phenyl group from the zinc reagent to an electrophilic partner, typically a halide or pseudohalide.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, along with a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Grignard Reactions: Although less common, this compound can also participate in Grignard-type reactions, where it reacts with carbonyl compounds to form alcohols.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted phenyl derivatives, depending on the nature of the electrophilic partner used in the reaction.
科学的研究の応用
Chemistry
In chemistry, (3-ethoxy-5-fluorophenyl)zinc bromide is extensively used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized using this reagent may serve as intermediates in the development of new drugs.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it a key reagent in the production of polymers, dyes, and electronic materials.
作用機序
The mechanism by which (3-ethoxy-5-fluorophenyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophilic partner. This process is facilitated by the presence of a metal catalyst, which activates the electrophile and promotes the formation of the carbon-carbon bond. The ethoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (3-cyano-4-fluorophenyl)zinc bromide
- (diethoxyphosphoryl)difluoromethylzinc bromide
Uniqueness
Compared to similar compounds, (3-ethoxy-5-fluorophenyl)zinc bromide offers a unique combination of reactivity and selectivity due to the presence of both ethoxy and fluorine substituents. This makes it particularly valuable in reactions where precise control over the product distribution is required. Additionally, its solubility in THF and compatibility with various catalysts further enhance its utility in organic synthesis.
特性
分子式 |
C8H8BrFOZn |
|---|---|
分子量 |
284.4 g/mol |
IUPAC名 |
bromozinc(1+);1-ethoxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-5-3-4-7(9)6-8;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZZCUTCUOEURXQF-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
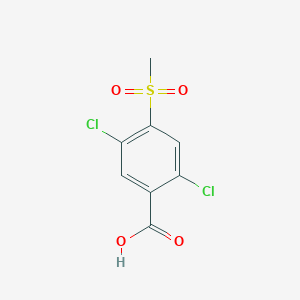

![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
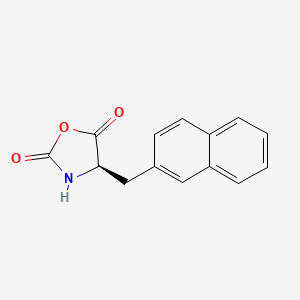
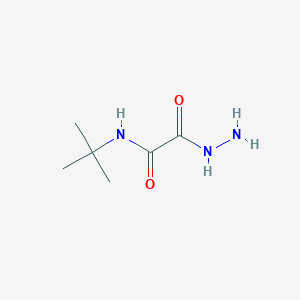
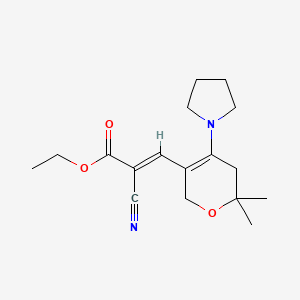
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)


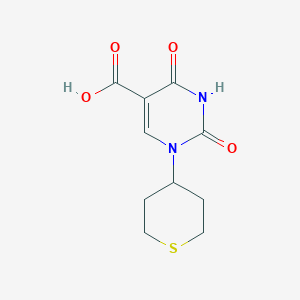
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
